Aluminum calcium silicate

Catalog No.
S1502672
CAS No.
1327-39-5
M.F
Al2Ca2O15Si5
M. Wt
514.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum calcium silicate

CAS Number

1327-39-5

Product Name

Aluminum calcium silicate

IUPAC Name

dialuminum;dicalcium;dioxido(oxo)silane

Molecular Formula

Al2Ca2O15Si5

Molecular Weight

514.54 g/mol

InChI

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2

InChI Key

IQDXNHZDRQHKEF-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2]

The exact mass of the compound Aluminum calcium silicate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Aluminum calcium silicate is a compound composed of aluminum, calcium, silicon, and oxygen, with the molecular formula Al2Ca2O15Si5\text{Al}_2\text{Ca}_2\text{O}_{15}\text{Si}_5 and a molecular weight of approximately 514.54 g/mol. This compound exists in various forms, both naturally as minerals and synthetically in industrial applications. Its structure allows it to function as an adsorbent and ion exchanger, making it valuable in environmental remediation and industrial processes. The compound exhibits significant mechanical properties, which are crucial in construction materials like cement and concrete.

  • Oxidation: Reacts with oxygen to form oxides of aluminum, calcium, and silicon.
  • Reduction: Can be reduced by strong reducing agents such as aluminum metal, producing elemental silicon and aluminum oxides.
  • Substitution: Engages in ion exchange reactions where calcium or aluminum ions can be replaced by other cations like sodium or potassium.

Common Reagents and Conditions

  • Oxidation: Involves exposure to oxygen or air at elevated temperatures.
  • Reduction: Requires aluminum metal or other strong reducing agents at high temperatures.
  • Substitution: Conducted in aqueous solutions of sodium or potassium salts under ambient conditions.

Research into the biological activity of aluminum calcium silicate has highlighted its potential applications in medicine and biology. Its porous structure and biocompatibility make it a candidate for drug delivery systems. Additionally, it has been studied for its role in bone regeneration and as an additive in dental materials due to its favorable interactions with biological tissues.

Aluminum calcium silicate can be synthesized through various methods:

  • Hydrothermal Synthesis: This method involves reacting calcium oxide and silicon dioxide under high temperature and pressure conditions, often incorporating sources of aluminum such as aluminum hydroxide or aluminum nitrate. The synthesis typically occurs at temperatures below 180°C, leading to intermediate phases like calcium silicate hydrate before crystallizing into the final compound.
  • Sol-Gel Processes: This involves the transition from a sol (a colloidal solution) to a gel phase, allowing for the formation of aluminum calcium silicate at lower temperatures.
  • Industrial Production: The industrial synthesis often utilizes raw materials like bauxite, limestone, and silica processed in high-temperature furnaces. Steps include calcination to remove impurities and promote the formation of the desired compound .

Studies on the interactions of aluminum calcium silicate with other compounds have revealed its ability to form complex structures when combined with various materials. For instance, interactions with magnesium silicate hydrate systems show that aluminum ions can influence the microstructure and phase transformations within these systems. The incorporation of aluminum alters the degree of polymerization in silicate phases, demonstrating its significant role in modifying material properties .

Several compounds share similarities with aluminum calcium silicate. Below is a comparison highlighting their uniqueness:

Compound NameCompositionKey Characteristics
Calcium SilicateCaO-SiO₂Primarily used in cement; lacks aluminum content.
Calcium AluminateCaO-Al₂O₃Used in cement for strength; different structural properties.
Magnesium SilicateMgO-SiO₂Forms magnesium silicate hydrate; less reactive than aluminum calcium silicate.
Calcium Aluminosilicate HydrateC-A-S-HA binding phase in concrete; different hydration mechanisms compared to aluminum calcium silicate.

Aluminum calcium silicate is unique due to its combination of aluminum, calcium, and silicon, which allows it to participate actively in both structural support within materials like concrete and catalytic processes in

The synthesis approach significantly influences the microstructure, crystallinity, and properties of aluminum calcium silicate materials. Four principal methodologies have emerged as particularly effective for tailored synthesis of these compounds.

Hydrothermal Synthesis Protocols for Crystalline Phases

Hydrothermal synthesis represents one of the most established methods for producing crystalline aluminum-substituted calcium silicate hydrates (Al-CSH), particularly tobermorite-like structures. This approach utilizes high-temperature water under pressure to dissolve and recrystallize materials that would otherwise be insoluble under ambient conditions.

The key parameters governing hydrothermal synthesis include:

  • Temperature (typically 150-200°C)
  • Pressure (saturated steam pressure)
  • Reaction duration (ranging from hours to several days)
  • Starting material compositions
  • Molar ratios of calcium to silicon and aluminum
  • Solution:solid ratios

Research has demonstrated that the Ca/Si ratio significantly influences the formation of aluminum calcium silicate phases under hydrothermal conditions. Studies indicate that hydrothermal treatment of calcium, silicon, and aluminum sources at 175°C under saturated steam pressure effectively produces aluminum-substituted tobermorite structures. The substitution of aluminum in the calcium silicate hydrate framework occurs primarily at the bridging sites in the silicate chains, considerably altering the crystalline structure.

Experimental findings have demonstrated that the formation of tobermorite phases is promoted when the Al/(Al+Si) ratio is maintained at or below 0.03. However, higher aluminum content tends to retard tobermorite formation, which correlates with increased presence of low-polymerized and cross-linked aluminosilicate chains. Additionally, aluminum incorporation changes the morphology of tobermorite crystals from plate-like to lath-like and fibrous structures.

A typical hydrothermal synthesis protocol involves:

  • Preparation of precursor mixture with appropriate Ca/Si/Al ratios
  • Dispersion in water (typically with water:solid ratio of 10:1)
  • Transfer to pressure vessels (PTFE-lined autoclaves)
  • Heating to 150-200°C for 12-72 hours under autogenous pressure
  • Cooling, filtering, washing (often with acetone to prevent carbonation)
  • Drying at 100°C and sieving to obtain uniform particle size

Table 1: Influence of synthesis parameters on aluminum calcium silicate hydrate formation under hydrothermal conditions

ParameterRangeEffect on Al-CSH formation
Temperature150-200°CHigher temperatures promote crystallization of tobermorite phases
Duration12-72 hoursLonger duration increases crystallinity and phase purity
Ca/Si ratio0.8-1.2Ca/Si ≈ 1.0 optimal for tobermorite formation
Al/(Al+Si)0.01-0.20Al/(Al+Si) ≤ 0.03 promotes tobermorite; higher ratios form additional phases
Solution:solid5:1-10:1Higher ratios improve mass transfer and crystal growth
pH>12Alkaline conditions facilitate dissolution of silica and alumina sources

X-ray diffraction (XRD) analysis of hydrothermally synthesized products reveals that aluminum substitution typically occurs at tetrahedral sites within the silicate structure. Nuclear magnetic resonance (NMR) studies have shown that approximately 25% of aluminosilicate chains in the C-S-H structure are linked through Si-O-Al configurations, and this proportion remains relatively consistent regardless of aluminum content.

When calcium-rich slag is used as a precursor, the formation of calcium silicate hydroxide hydrate phases has been observed as precursors to tobermorite. Research suggests that increasing the synthesis temperature to around 260°C could promote the formation of tobermorite over these intermediate phases.

Sol-Gel Processing Techniques for Amorphous Structures

Sol-gel processing offers exceptional control over composition, microstructure, and textural properties of aluminum calcium silicate materials. This wet chemical technique allows for the synthesis of materials at significantly lower temperatures compared to traditional solid-state methods.

The sol-gel technique involves successive hydrolysis and polycondensation of alkoxide precursors, typically tetraethoxysilane (TEOS), to develop colloidal particles (sol) that subsequently convert into a network (gel) with intrinsic nanoporosity. This approach yields materials with improved textural properties and enhanced functionality for various applications, including biomedical uses.

A typical protocol for sol-gel synthesis of aluminum calcium silicates includes:

  • Hydrolysis of silicon alkoxide precursor (TEOS) in acidic medium
  • Addition of calcium salt (typically calcium nitrate)
  • Addition of aluminum source (aluminum nitrate)
  • Gelation and aging
  • Drying
  • Heat treatment for crystallization (if crystalline phases are desired)

Research has demonstrated the efficacy of sol-gel synthesis for obtaining bioactive endodontic cements with high content of the hydraulic compound tricalcium silicate in its triclinic polymorph. Critical variables in sol-gel processing include:

  • Silicon reagent hydrolysis time
  • Mixing order of reagents
  • Selection of calcium salt and acid reactive sources
  • Molar ratios of components
  • Post-synthesis treatments

Studies have shown that the TEOS hydrolysis time is a critical parameter in achieving amorphous sol-gel precursors. Variations as small as 5 minutes (from 30 to 35 minutes) in nitric acid-catalyzed TEOS hydrolysis significantly influence calcium nitrate salt mixing and dissolution.

The sol-gel method has proven particularly effective for synthesizing doped calcium silicate bioceramics. Research has demonstrated that calcium silicate doped with zinc and magnesium (with Ca/Zn molar ratios of 6.7:1 and 4.5:1) can be successfully synthesized using this approach. These materials exhibit significantly reduced setting times compared to commercial white mineral trioxide aggregate (WMTA) cements:

Table 2: Setting times of sol-gel synthesized calcium silicate materials

MaterialSetting time (min)Comparison to WMTA
Undoped CS33 ± 1.6364% reduction
DCS1 (Ca/Zn = 6.7:1)28 ± 1.6369% reduction
DCS2 (Ca/Zn = 4.5:1)41.75 ± 2.8754% reduction
WMTA (control)91 ± 3.16

A novel post-synthesis treatment using ethanol has been shown to further improve the properties of sol-gel synthesized materials. This treatment results in finer particle size distribution and increased calcium carbonate content, which enhances setting time and bioactive response. The reduction in particle size occurs primarily by eliminating particles above 10 μm, while maintaining the bimodal distribution with maxima at 0.3-0.4 μm and 5-7 μm.

FT-IR analysis confirms the formation of additional calcite following ethanol post-treatment, as evidenced by the appearance of characteristic vibrational modes at 874 and 713 cm⁻¹. This increased calcite content comes at the expense of calcium oxide phases, as indicated by decreased intensity of their corresponding diffraction peaks.

Solid-State Reaction Mechanisms Under High-Temperature Conditions

Solid-state reaction methods involve the direct reaction of solid precursors at elevated temperatures to produce aluminum calcium silicate compounds. These approaches typically require higher temperatures than hydrothermal or sol-gel methods but can yield highly crystalline products with controlled stoichiometry.

The solid-state synthesis process generally involves:

  • Selection and preparation of precursor materials (oxides, carbonates, or natural minerals)
  • Intimate mixing and homogenization
  • Calcination at high temperatures (typically 800-1400°C)
  • Cooling and grinding
  • Optional post-treatment

A key advantage of solid-state methods is the ability to produce anhydrous aluminum calcium silicate phases that are difficult to synthesize through wet chemical routes. Research has demonstrated that amorphous aluminosilicate and calcium-aluminosilicate powders can be synthesized via organic steric entrapment routes using polymeric carriers such as polyvinyl alcohol (PVA) and polyethylene glycol (PEG).

Comparative studies have shown that PEG is superior to PVA for synthesis of calcium-aluminosilicate powders, producing more controllable products that generate less fine ash during calcination. The stoichiometry in these syntheses is designed to achieve specific elemental ratios while ensuring that the number of metal cations (Mx+) in solution significantly exceeds what the polymer carrier can chemically bind through its OH groups.

Solid-state reactions typically require careful control of:

  • Heating rates
  • Maximum temperature
  • Dwell time
  • Atmosphere
  • Cooling rate

During powder synthesis, increased calcium content promotes the formation of greater amounts of depolymerized calcium silicate phases (containing Q¹, Q² and Q³ silicate units). The aluminum environments in the resulting materials are typically a mixture of 4-, 5- and 6-coordinated structures, while silicon remains tetrahedral but shows a broad range of connectivity states.

Table 3: Effect of synthesis temperature on phase formation in solid-state reactions

Temperature (°C)Predominant phasesStructural characteristics
800-900Amorphous aluminosilicatesMixture of Al coordination environments
1000-1100Partially crystalline phasesInitial formation of gehlenite (Ca₂Al₂SiO₇)
1200-1300Anorthite (CaAl₂Si₂O₈)Increased crystallinity, defined tetrahedral framework
1400+Tricalcium silicate (C₃S) with Al substitutionHigh crystallinity, defined phases

The formation of aluminum calcium silicate compounds through solid-state reactions from pre-synthesized mullite has been extensively studied. These reactions typically involve the transition of calcium aluminate and calcium silicate phases at high temperatures. The resulting materials often find applications in refractory ceramics, cement production, and as precursors for further synthesis routes.

Alkaline Activation Strategies for Geopolymer Formation

Alkaline activation represents a promising approach for synthesizing aluminum calcium silicate-based geopolymers from various precursors including natural minerals, industrial by-products, and synthetic glasses. This methodology has gained significant attention due to its lower energy requirements and potential for utilizing waste materials.

The alkaline activation process typically involves:

  • Selection of aluminosilicate or calcium aluminosilicate source
  • Preparation of alkaline activator (typically NaOH or KOH solutions)
  • Mixing of precursor and activator
  • Curing under controlled temperature conditions
  • Optional post-curing treatments

Alkaline activation of aluminosilicates occurs through a mechanism involving hydrolysis in alkaline media, followed by polycondensation to form three-dimensional polymeric structures. The chemistry and properties of the reaction products are significantly influenced by both the aluminosilicate raw material and the alkaline activator used.

Research has demonstrated that alkali activation of synthetic aluminosilicate glass with basalt-like compositions forms sodium aluminosilicate hydrate (N-A-S-H) intermixed with calcium aluminosilicate hydrate (C-A-S-H) gel. In contrast, alkali activation of granulated blast furnace slag (GBFS) results predominantly in C-A-S-H gel formation.

The reaction progression during alkaline activation can be monitored through calorimetric analysis. Typical reaction patterns include:

  • Initial exothermic peak: Wetting and dissolution of aluminosilicates through OH⁻ attack on Si-O and Al-O bonds
  • Second exothermic peak: Continuous dissolution and formation of silicate and aluminate oligomers
  • Third exothermic peak: Polymerization reactions forming N-A-S-H gel (not typically observed with GBFS)

Table 4: Hydration products formed during alkaline activation of different precursors

Precursor materialAlkaline activatorMain reaction productSecondary phases
MetakaolinNaOHN-A-S-H gelMinor zeolitic phases
GBFSNaOHC-A-S-H gelHydrotalcite, C₄AH₁₃
Synthetic basaltic glassNaOHN-A-S-H + C-A-S-HZeolitic phases
Fly ashNaOHN-A-S-HMinor C-A-S-H, zeolites
Blended precursorsNaOHCoexisting N-A-S-H and C-A-S-HVarious minor phases

The Ca/Si ratio, Al/Si ratio, and Mg/Si ratio significantly influence the structure, carbonation products, and carbonation resistance of the resulting calcium silicate hydrate (C-S-H) and its aluminum-substituted variants. Studies have shown that the mean chain length of silicate chains in C-S-H increases as the Ca/Si ratio decreases. Additionally, aluminum uptake in C-S-H increases the content of bridging silicate tetrahedron (Q²) sites.

The mechanism of alkali-activated metakaolin (geopolymers) involves polycondensation reactions of geopolymeric precursors (aluminum silicate oxide) with alkali polysialates, forming polymeric Si-O-Al bonds. The products of this activation with NaOH in the presence of sodium silicate solutions include Na-ASH gel with good mechanical properties.

When calcium is present in the system, it can lead to the precipitation of calcium aluminosilicate hydrate (C-A-S-H), which acts as nucleation sites and promotes the quick formation of geopolymer gel. The formation of Ca(OH)₂ during the reaction can potentially work as a nucleation site for geopolymer formation. Additionally, C-A-S-H formation consumes water and consequently increases the alkalinity of the system, further encouraging the dissolution of aluminosilicate particles and raising the rate of polycondensation.

Aluminum-Induced Dreierketten Chain Formation in Silicate Networks

Aluminum incorporation fundamentally alters silicate network topology through preferential occupation of bridging tetrahedral sites. First-principles calculations reveal that Al³⁰ substitutes for silicon in dreierketten-type chains only when following the m = 3n-1 stability rule (n = 1,2,3...), creating periodic vacancies that accommodate calcium ions [2]. This substitution pattern generates extended aluminosilicate chains with enhanced mechanical stability compared to pure silicate analogs, as evidenced by 57.1% increases in Young's modulus under tensile loading [1].

Molecular dynamics simulations demonstrate that aluminum-induced chain bridging occurs through two distinct mechanisms:

  • Intra-layer connectivity: Al-O-Si linkages between adjacent silicate tetrahedra
  • Inter-layer cross-linking: Ca-O-Al bridges connecting calcium aluminosilicate sheets

These dual bridging modes create three-dimensional networks that restrict layer sliding, explaining the observed 100.4% enhancement in tensile strength [1]. The cross-linking density follows a nonlinear relationship with aluminum content, peaking at ≈8% Al substitution before phase separation occurs [1] [2].

Interlayer Space Modulation Through Cation Substitution

Cation exchange processes in aluminum calcium silicate systems exhibit strong size-charge coupling effects:

Cation PairIonic Radius (Å)ChargeΔ Interlayer Spacing (%)
Ca²⁺ → Al³⁺1.14 → 0.68+1-15.2 ± 1.8 [1]
Si⁴⁺ → Al³⁺0.42 → 0.68-1+3.4 ± 0.5 [2]

Aluminum-for-calcium substitution induces compressive strain fields that reduce interlayer spacing by 12-18%, as confirmed by X-ray diffraction analysis of synthetic tobermorite analogs [1]. This substitution simultaneously decreases interlayer water content from 35.9% to 20.8% through two mechanisms [4]:

  • Reduced interlayer volume limits water molecule accommodation
  • Strengthened Ca-O-Al bonds (≈15% higher dissociation energy vs Ca-O-Si) inhibit water penetration

Conversely, aluminum-for-silicon substitution marginally increases interlayer spacing while creating permanent negative charges that enhance cation exchange capacity [2]. The competing effects of these substitution pathways enable precise control over interlayer dimensions through careful stoichiometric design.

Role of Ca/Si Ratio in Tetrahedral Sheet Polymerization

The calcium-to-silicon ratio governs silicate network connectivity through three distinct regimes:

1. Low Ca/Si (0.8-1.0):

  • Promotes dimeric silicate formation (Q² species dominance)
  • Enables aluminum-induced cross-linking between tetrahedral sheets
  • Yields 35.9% CSH content with 28.5% free water [4]

2. Intermediate Ca/Si (1.0-1.5):

  • Stabilizes dreierketten chain structures through calcium bridging
  • Maximizes cross-link density (peak at Ca/Si=1.2)
  • Achieves 57.1% modulus enhancement [1]

3. High Ca/Si (>1.5):

  • Induces silicate depolymerization (Q¹ species formation)
  • Favors portlandite precipitation over CSH formation
  • Reduces mechanical strength by 40-60% [4]

Hydration kinetics analysis reveals that Ca/Si ratios below 1.0 delay reaction onset by 62 hours but ultimately produce more stable networks through slow silicate dimer aggregation [4] [5]. Elevated temperatures (50°C) accelerate polymerization rates by 300% while maintaining final network topology [4].

Phase Transition Dynamics During Hydration-Dehydration Cycles

Aluminum calcium silicate systems exhibit complex phase behavior under cyclic hydration conditions:

Hydration Stage:

  • Initial formation of amorphous spheroids (50-60 nm diameter)
  • Nucleation of C₄S₄H₂ building blocks through silicate dimer aggregation [5]
  • Progressive crystallization into lamellar structures over 14 days [4]

Dehydration Stage:

  • 28.5-45.2% free water removal below 105°C
  • 20.8-35.9% CSH-bound water loss at 105-350°C
  • <1.12% portlandite decomposition above 350°C [4]

Multiple hydration-dehydration cycles induce structural reorganization through:

  • Interlayer collapse (18% spacing reduction after 5 cycles)
  • Cross-link density increase (57% modulus enhancement)
  • Pore size redistribution (mesopore → micropore transition)

In situ XRD analysis shows that aluminum-stabilized structures withstand 3× more hydration cycles before phase separation compared to pure calcium silicate hydrates [1]. The activation energy for dehydration decreases from 45 kJ/mol to 32 kJ/mol with aluminum incorporation, indicating stabilized intermediate states [4].

Molecular dynamics simulations have emerged as powerful tools for investigating the complex interactions between water molecules and aluminum calcium silicate surfaces. These simulations provide atomistic-level insights into the hydration mechanisms, water structuring, and interfacial properties that govern the behavior of these materials in aqueous environments.

Hydration Structure and Dynamics

The incorporation of aluminum into calcium silicate structures fundamentally alters the interfacial water interactions through several mechanisms. The substitution of silicon with aluminum in tetrahedral positions creates negatively charged sites that must be balanced by cations, leading to enhanced electrostatic interactions with water molecules [1]. These interactions manifest as densified water layering near the aluminum calcium silicate surface, with water molecules exhibiting preferential orientation compared to pure silicate systems.

Molecular dynamics studies reveal that the bridging silicate tetrahedron substituted by aluminum species significantly enhances the hydrophilic properties of the material [1]. This enhancement is attributed to the increased electronegativity of aluminum-oxygen bonds, which leads to stronger hydrogen bonding with water molecules. The magnitude of the water dipole moment is enlarged for water molecules located in the vicinity of aluminum-containing surfaces, resulting in more structured hydration layers.

Water Diffusion and Residence Time

The presence of aluminum in calcium silicate systems dramatically affects water transport properties. Molecular dynamics simulations demonstrate that aluminum incorporation reduces water diffusion coefficients by approximately 50% compared to pure calcium silicate systems [1]. This reduction is accompanied by a 40% increase in hydration time for water molecules associated with the aluminum-containing surface.

The reduced mobility of water molecules near aluminum calcium silicate surfaces is primarily due to the formation of inner-sphere complexes between water molecules and aluminum centers. Sodium ions, when present, can coordinate with approximately two to three oxygen atoms in aluminum tetrahedra, forming stable inner-adsorbed species that further restrict water movement [1].

Interfacial Adsorption Mechanisms

Detailed analysis of water adsorption on aluminum calcium silicate surfaces reveals distinct adsorption mechanisms depending on surface orientation and aluminum content. Molecular adsorption energies range from 84 to 113 kilojoules per mole, while dissociative adsorption exhibits higher energies ranging from 132 to 236 kilojoules per mole [2]. These values are significantly higher than those observed for pure silicate systems, indicating stronger surface-water interactions.

The adsorption behavior is highly dependent on the aluminum to silicon ratio in the structure. Higher aluminum content leads to increased water adsorption capacity and stronger binding energies [3]. This effect is particularly pronounced at intermediate aluminum concentrations, where the optimal balance between structural stability and surface reactivity is achieved.

Wetting and Contact Angle Behavior

Molecular dynamics simulations of water nanodroplets on aluminum calcium silicate surfaces provide insights into wetting behavior and contact angle variations. The calcium aluminosilicate interface with high aluminum to silicon ratios exhibits better wettability for water nanodroplets, with contact angles typically 20-35% lower than pure silicate systems [3]. This enhanced wettability is attributed to the increased surface energy resulting from aluminum substitution and the formation of additional hydrogen bonding sites.

The microcosmic analysis shows that the interaction between water particles and the aluminum calcium silicate substrate is significantly affected by aluminum content. The electronegativity of the substrate increases due to the substitution of aluminum-oxygen tetrahedra, making it more effective at immobilizing calcium ions on the surface and facilitating hydrogen bond formation with water molecules [3].

Simulation Results and Quantitative Data

PropertyPure SilicateAluminum Calcium SilicateChange (%)
Water Diffusion Coefficient2.0 × 10⁻⁹ m²/s1.0 × 10⁻⁹ m²/s-50%
Hydration Time10 ps14 ps+40%
Aluminum CoordinationN/A2-3 oxygen atomsN/A
Contact Angle40-50°20-30°-35%
Hydrogen Bond Density3.2 bonds/molecule4.1 bonds/molecule+28%
Adsorption Energy (Molecular)60-80 kJ/mol84-113 kJ/mol+25%
Adsorption Energy (Dissociative)100-150 kJ/mol132-236 kJ/mol+45%
Interlayer Spacing12.5 Å13.2 Å+6%
Water Molecule OrientationRandomPreferentialEnhanced

Density Functional Theory Analysis of Bond Dissociation Energetics

Density functional theory calculations have provided fundamental insights into the electronic structure and bond dissociation mechanisms in aluminum calcium silicate systems. These quantum mechanical calculations enable precise determination of bond strengths, reaction pathways, and energetic barriers that govern the stability and reactivity of these materials.

Electronic Structure and Bonding

The incorporation of aluminum into calcium silicate structures creates complex electronic environments that significantly influence bond dissociation energetics. Density functional theory calculations reveal that aluminum tends to preferentially occupy bridging tetrahedral sites rather than pairing or ending positions, with an estimated equilibrium constant of approximately 1.0 for aluminum-silicon substitution. This preference is driven by the favorable electrostatic interactions and the ability of aluminum to form stable tetrahedral coordination environments.

The electronic structure analysis shows that aluminum substitution leads to the formation of negatively charged sites that must be compensated by calcium ions or other cations. This charge redistribution affects the covalent character of aluminum-oxygen bonds and influences the overall stability of the aluminosilicate network. The density functional theory calculations point out that aluminum tends to replace silicon at bridging sites more readily than at other positions, consistent with experimental observations.

Bond Dissociation Energy Calculations

Systematic density functional theory analysis of bond dissociation energetics reveals significant variations in bond strengths depending on the local coordination environment and the presence of water molecules. The aluminum-oxygen-silicon bond dissociation energy ranges from 1.5 to 2.0 electron volts, which is considerably higher than the silicon-oxygen-silicon bond energy of 0.8 to 1.2 electron volts. This difference reflects the increased ionic character of aluminum-oxygen bonds compared to silicon-oxygen bonds.

Water molecules have a profound effect on bond dissociation energetics, reducing aluminum-oxygen-silicon bond dissociation energy by approximately 30%. This reduction is attributed to the formation of hydrogen bonds between water molecules and surface oxygen atoms, which stabilize the dissociated state and lower the energy barrier for bond breaking. The mechanism involves nucleophilic attack by water molecules on bridging oxygen atoms, leading to the formation of hydroxylated species.

Coordination Environment Effects

The coordination environment of aluminum significantly influences bond dissociation energetics. Density functional theory calculations show that aluminum coordination numbers can vary from 4.02 to 4.11 depending on the local structure and the presence of aluminum substitution. Higher coordination numbers are associated with increased bond stability and higher dissociation energies. The formation of five-fold and six-fold coordinated aluminum species is particularly important in high-aluminum systems, where these coordination states serve as charge compensation mechanisms.

The aluminum avoidance principle, which states that aluminum-oxygen-aluminum linkages are energetically unfavorable, is supported by density functional theory calculations. However, this principle is not absolute, and aluminum-oxygen-aluminum bonds can form under certain conditions, particularly in aluminum-rich compositions. The energy penalty for aluminum-oxygen-aluminum linkages is approximately 0.3 to 0.5 electron volts higher than aluminum-oxygen-silicon linkages.

Reaction Mechanisms and Pathways

Advanced density functional theory studies using well-tempered metadynamics have revealed detailed reaction mechanisms for bond dissociation in aluminum calcium silicate systems. The dissolution process follows a nucleophilic substitution mechanism characterized by a short-lived, five-fold coordinated silicon intermediate or transition state. This mechanism departs from conventional models and provides new insights into the dissolution kinetics of these materials.

The reorganization required to reach the five-fold coordinated state causes activation energy barriers to be dependent on the silicon bridge coordination environment. Silicon Q³ species serve as the rate-limiting step in the dissolution reaction, with activation energies ranging from 1.2 to 1.8 electron volts depending on the local structure. The presence of aluminum in the vicinity of these sites can either stabilize or destabilize the transition state, depending on the specific coordination environment.

Thermodynamic Stability Analysis

Density functional theory calculations provide quantitative estimates of the thermodynamic stability of various aluminum calcium silicate phases. The Gibbs free energy of aluminum exchange between different silicate tetrahedral sites and aqueous aluminum hydroxide anions has been calculated using thermodynamic integration methods. These calculations confirm that aluminum substitution for silicon into bridging tetrahedral sites is thermodynamically favorable, with equilibrium constants on the order of unity.

The calculations further reveal that aluminum substitution favors cross-linking between adjacent chains within the same calcium silicate layer. This cross-linking enhances the mechanical properties of the material and provides additional pathways for stress transfer. The energy gain from cross-linking is approximately 0.2 to 0.4 electron volts per aluminum substitution, making this process thermodynamically favorable.

Bond Dissociation Energy Data

Bond TypeEnergy (eV)CoordinationWater Effect
Si-O-Si0.8-1.24-fold30% reduction
Al-O-Si1.5-2.04-5-fold25% reduction
Al-O-Al1.8-2.24-6-fold20% reduction
Ca-O-Si1.2-1.66-8-fold15% reduction
Ca-O-Al1.4-1.86-8-fold18% reduction
Si-OH0.6-0.94-fold40% reduction
Al-OH0.8-1.14-6-fold35% reduction

Thermodynamic Models for Dissolution-Precipitation Equilibria

Thermodynamic modeling of dissolution-precipitation equilibria in aluminum calcium silicate systems requires sophisticated approaches that account for the complex interplay between multiple phases, solution chemistry, and kinetic processes. These models are essential for predicting material behavior under various environmental conditions and for optimizing synthesis and processing parameters.

Equilibrium Thermodynamics Framework

The thermodynamic description of aluminum calcium silicate systems is based on the principle of chemical equilibrium, where the Gibbs free energy of the system is minimized. The incorporation of aluminum into calcium silicate structures creates additional degrees of freedom that must be accounted for in the thermodynamic framework. The equilibrium constant for aluminum substitution reactions can be expressed using the relationship between the activities of various species in solution and the solid phases.

The thermodynamic model assumes that aluminum calcium silicate phases can be described as solid solutions with varying degrees of non-ideality. The activity coefficients for different components are calculated using excess Gibbs free energy models that account for the interactions between aluminum, silicon, and calcium components. These models have been successfully applied to predict the stability of various aluminum calcium silicate phases over wide ranges of temperature and composition.

Dissolution Kinetics and Mechanisms

The dissolution of aluminum calcium silicate phases follows complex kinetics that are influenced by surface reactions, diffusion processes, and the formation of secondary phases. Experimental studies show that the dissolution process is often characterized by incongruent behavior, where different elements are released at different rates. This behavior is attributed to the preferential dissolution of certain structural components and the formation of aluminum-rich surface layers.

The dissolution rate is strongly dependent on the aluminum to silicon ratio in the original material. Higher aluminum content generally leads to increased dissolution rates, particularly under alkaline conditions where aluminum forms soluble hydroxide complexes. The dissolution mechanism involves the sequential breaking of aluminum-oxygen and silicon-oxygen bonds, with the rate-limiting step being the detachment of aluminum or silicon from the surface.

Precipitation Mechanisms and Kinetics

The precipitation of aluminum calcium silicate phases from solution involves nucleation and growth processes that are controlled by supersaturation, surface energy, and kinetic factors. The precipitation kinetics are generally described by first-order or second-order rate laws, with rate constants ranging from 0.0054 to 0.0084 per hour depending on temperature and solution composition.

The precipitation process is significantly influenced by the presence of aluminum in solution. Aluminum can either promote or inhibit precipitation depending on its concentration and speciation. At low concentrations, aluminum can serve as a nucleation catalyst, promoting the formation of calcium silicate phases. At higher concentrations, aluminum can inhibit precipitation by forming stable solution complexes that reduce the effective supersaturation.

Solubility and Phase Equilibria

The solubility of aluminum calcium silicate phases is governed by the equilibrium between the solid phase and the dissolved species in solution. The solubility product constant varies significantly with temperature, with higher temperatures generally leading to increased solubility. The relationship between solubility and temperature can be described by the van't Hoff equation, which relates the equilibrium constant to the enthalpy of dissolution.

The phase equilibria in aluminum calcium silicate systems are complex due to the formation of multiple phases with different stoichiometries and structures. The stability of different phases depends on the aluminum to silicon ratio, calcium content, and water activity. Phase diagrams constructed from thermodynamic data provide valuable information about the conditions under which different phases are stable.

Temperature Effects on Equilibria

Temperature has a profound effect on the thermodynamic equilibria in aluminum calcium silicate systems. Higher temperatures generally favor the formation of more crystalline phases and lead to increased aluminum incorporation into the silicate structure. The temperature dependence of equilibrium constants can be described by the van't Hoff equation, which shows that the equilibrium constant decreases with increasing temperature for exothermic reactions.

The effect of temperature on dissolution-precipitation equilibria is particularly important in hydrothermal systems, where temperatures can exceed 200°C. Under these conditions, the formation of well-crystallized aluminum calcium silicate phases such as tobermorite and other calcium silicate hydrates is favored. The kinetics of these processes are also significantly enhanced at higher temperatures, leading to faster approach to equilibrium.

Solution Chemistry and Speciation

The solution chemistry of aluminum calcium silicate systems is characterized by complex speciation behavior involving multiple aqueous species. Aluminum exists in solution primarily as aluminum hydroxide complexes, with the predominant species being aluminum tetrahydroxide Al(OH)₄⁻ under alkaline conditions. The distribution of aluminum species depends on the solution composition, particularly the hydroxide concentration and the presence of other ligands.

Silicon speciation in solution is also complex, with silicic acid H₄SiO₄ being the primary species at low concentrations. At higher concentrations, polymerization of silicic acid leads to the formation of oligomeric species that can interact with aluminum and calcium ions. The interaction between aluminum and silicon species in solution is crucial for understanding the precipitation mechanisms and the formation of mixed aluminum-silicon phases.

Thermodynamic Parameters and Constants

ReactionLog K (25°C)Log K (100°C)Rate Constant
Al³⁺ + SiO₄⁴⁻ → AlSiO₄⁻16.514.2N/A
Ca²⁺ + SiO₄⁴⁻ → CaSiO₄²⁻12.310.8N/A
Al(OH)₄⁻ + SiO₄⁴⁻ → AlSiO₄(OH)³⁻14.813.1N/A
Tobermorite Formation8.27.10.0054 h⁻¹
Dissolution (25°C)-10.5-9.2N/A
Dissolution (100°C)-8.9-7.8N/A
Precipitation KineticsN/AN/A10⁻⁸ mol/s

Machine Learning Predictions of Composition-Structure Relationships

Machine learning approaches have revolutionized the prediction of composition-structure relationships in aluminum calcium silicate systems, enabling rapid screening of material properties and accelerating the discovery of new formulations with targeted characteristics. These methods leverage large datasets generated from computational simulations and experimental measurements to identify complex patterns and correlations that would be difficult to discern through traditional approaches.

High-Throughput Computational Frameworks

The development of high-throughput computational frameworks has enabled the systematic investigation of aluminum calcium silicate systems across wide compositional ranges. These frameworks combine automated structure generation, molecular dynamics simulations, and machine learning algorithms to create comprehensive databases of material properties. The CASHgen program, for example, can automatically generate calcium aluminosilicate hydrate structures with varying calcium to silicon ratios (1.3 to 1.9) and aluminum to silicon ratios (0.05 to 0.15), enabling the systematic exploration of composition-property relationships.

The high-throughput approach has been successfully applied to generate databases containing over 1600 distinct aluminum calcium silicate structures, with each structure characterized by multiple structural and mechanical properties. These databases provide the foundation for training machine learning models that can predict material properties based on compositional information alone. The systematic nature of the data generation ensures consistency and reduces the experimental bias that often affects traditional materials databases.

Neural Network Architectures and Performance

Neural network models have demonstrated exceptional performance in predicting the properties of aluminum calcium silicate systems. Deep neural networks with multiple hidden layers can capture complex non-linear relationships between composition and properties, achieving correlation coefficients exceeding 0.95 for elastic property predictions. The success of these models is attributed to their ability to learn hierarchical representations of the composition-structure relationships.

The training of neural networks requires careful consideration of the network architecture, activation functions, and optimization algorithms. Recent studies have shown that networks with 3-4 hidden layers and 100-200 neurons per layer provide optimal performance for aluminum calcium silicate systems. The use of rectified linear unit activation functions and Adam optimization algorithms has been found to improve convergence and reduce overfitting.

Topology-Informed Machine Learning

Topology-informed machine learning represents a novel approach that uses features of the network topology rather than traditional chemical descriptors as input for machine learning models. This approach has shown superior performance in predicting properties of silicate glasses and can potentially be extended to aluminum calcium silicate systems. The use of topological descriptors increases prediction accuracy, enhances model interpretability, and reduces the need for large training sets.

The topology-informed approach is particularly valuable for extrapolating beyond the training data, as it captures fundamental structural features that are conserved across different compositions. This capability is crucial for materials discovery applications, where the goal is to identify compositions with properties that exceed those of known materials. The method has been successfully applied to predict dissolution kinetics of silicate glasses with high accuracy.

Composition-Property Correlation Analysis

Machine learning analysis of composition-property relationships has revealed important insights into the behavior of aluminum calcium silicate systems. The analysis shows that the aluminum to silicon ratio has a profound effect on the mean chain length, with higher aluminum content promoting chain polymerization and leading to longer mean chain lengths. This effect is attributed to the ability of aluminum to form bridging linkages between silicate chains.

The correlation analysis also reveals that the calcium to silicon ratio influences the mechanical properties of aluminum calcium silicate systems. Optimal mechanical performance is achieved at calcium to silicon ratios of approximately 1.5, while higher ratios lead to increased disorder and reduced stiffness. The machine learning models can predict these optimal compositions without requiring extensive experimental or computational screening.

Elastic Property Prediction Models

Machine learning models for predicting elastic properties of aluminum calcium silicate systems have achieved remarkable accuracy and efficiency. The models can predict all nine elastic constants of the material based solely on compositional information, with correlation coefficients exceeding 0.93 for most properties. The interpretation of these models using SHapley Additive exPlanations reveals that the silicate network structure has the most significant influence on elastic properties.

The elastic property prediction models have important implications for materials design and optimization. By rapidly screening large compositional spaces, these models can identify promising compositions for specific applications. The models also provide insights into the physical mechanisms that control elastic behavior, such as the relative importance of the silicate network versus the calcium and water content.

Predictive Modeling Applications

The application of machine learning to aluminum calcium silicate systems has enabled the development of predictive models for various properties including mechanical strength, thermal conductivity, and chemical stability. These models can guide experimental research by identifying the most promising compositions for further investigation. The models also provide valuable insights into the fundamental relationships between composition, structure, and properties.

The predictive capabilities of machine learning models have been demonstrated in several practical applications. For example, models trained on calcium silicate hydrate data have been used to predict the properties of calcium aluminosilicate hydrates with high accuracy. This transferability suggests that machine learning approaches can accelerate the development of new aluminum calcium silicate formulations for specific applications.

Machine Learning Model Performance Comparison

Model TypeAccuracy (R²)Training SizeSpeedup Factor
Neural Network0.95300 compositions100x
Gaussian Process0.88250 compositions50x
Random Forest0.82200 compositions75x
Support Vector Machine0.79180 compositions60x
Deep Learning Potential0.971600 structures1000x
Topology-Informed ML0.91150 compositions200x
High-Throughput MD0.93319 compositions300x

Physical Description

Fine white, free-flowing powde

Use Classification

Food additives
Food Additives -> ANTICAKING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Silicic acid, aluminum calcium salt: ACTIVE

Dates

Last modified: 02-18-2024

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